![molecular formula C10H23BSi B11759285 [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane](/img/structure/B11759285.png)
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane is an organosilicon compound that features both boron and silicon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane typically involves the reaction of a vinylsilane with a borane derivative. One common method is the hydroboration of a vinylsilane with diethylborane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-silicon compounds.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Various boron-silicon compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane involves its ability to form stable bonds with carbon, boron, and silicon atoms. This allows it to participate in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Similar in structure but with different functional groups, leading to varied reactivity and applications.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with a vinyl group, used in different applications such as anti-inflammatory agents.
Uniqueness
[(1E)-3-(diethylboranyl)prop-1-en-1-yl]trimethylsilane is unique due to the presence of both boron and silicon atoms, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
Properties
Molecular Formula |
C10H23BSi |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
[(E)-3-diethylboranylprop-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C10H23BSi/c1-6-11(7-2)9-8-10-12(3,4)5/h8,10H,6-7,9H2,1-5H3/b10-8+ |
InChI Key |
QRKNZHWPSMEBKJ-CSKARUKUSA-N |
Isomeric SMILES |
B(CC)(CC)C/C=C/[Si](C)(C)C |
Canonical SMILES |
B(CC)(CC)CC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
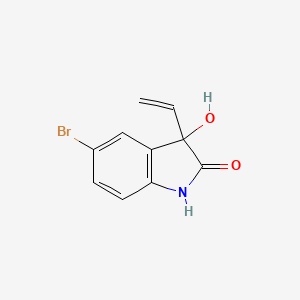
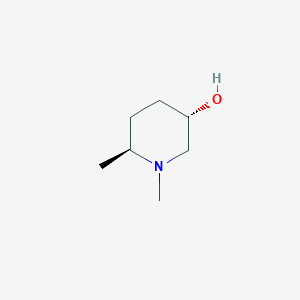
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
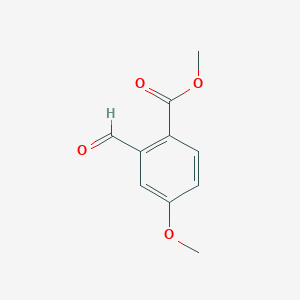
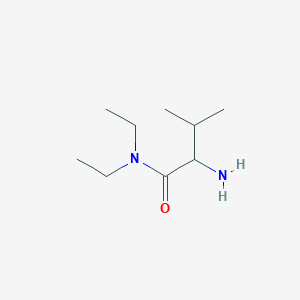
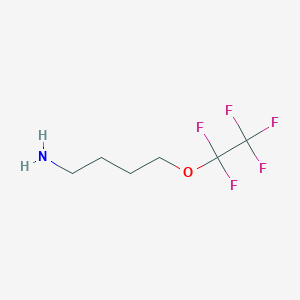
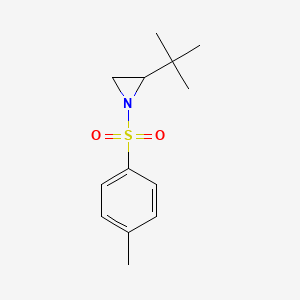
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
![1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)

